molecular formula C8H15NO3S B2701001 Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) CAS No. 80354-38-7

Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci)

Cat. No.: B2701001
CAS No.: 80354-38-7
M. Wt: 205.27
InChI Key: XOUNMZDIMUZMTD-YFKPBYRVSA-N
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Description

Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) typically involves the protection of the amino group of an amino acid with a Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be optimized by using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and increased sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amino acid after the removal of the Boc group.

    Substitution: The products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) is unique due to the presence of a thioic acid group, which can impart different reactivity compared to other Boc-protected amino acids. This makes it valuable in specific synthetic applications where sulfur-containing compounds are required .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioic S-acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-5(6(10)13)9-7(11)12-8(2,3)4/h5H,1-4H3,(H,9,11)(H,10,13)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUNMZDIMUZMTD-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)S)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)S)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80354-38-7
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}propanethioic O-acid
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